molecular formula C6H9N3O2S B1422220 2-((Methylsulfonyl)methyl)pyrimidin-4-amine CAS No. 1248236-11-4

2-((Methylsulfonyl)methyl)pyrimidin-4-amine

Cat. No.: B1422220
CAS No.: 1248236-11-4
M. Wt: 187.22 g/mol
InChI Key: REDGMYDLHUAHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with methylsulfonylmethyl reagents. One common method includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under copper catalysis . This method is efficient and yields high-purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Methylsulfonyl)methyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-((Methylsulfonyl)methyl)pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)pyrimidine: Similar structure but with a phenyl group instead of a methylsulfonyl group.

    2-(4-Sulfamoylphenyl)pyrimidine: Contains a sulfamoyl group, which imparts different chemical properties.

Uniqueness

2-((Methylsulfonyl)methyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its methylsulfonyl group provides distinct chemical properties that differentiate it from other pyrimidine derivatives.

Properties

IUPAC Name

2-(methylsulfonylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-12(10,11)4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDGMYDLHUAHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Reactant of Route 3
2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Reactant of Route 4
2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Reactant of Route 5
2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Reactant of Route 6
2-((Methylsulfonyl)methyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.